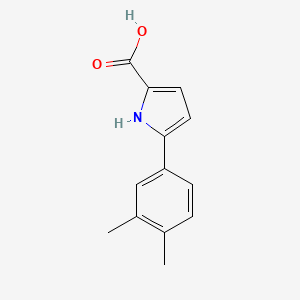1H-Pyrrole-2-carboxylicacid,5-(3,4-dimethylphenyl)-
CAS No.:
Cat. No.: VC20223456
Molecular Formula: C13H13NO2
Molecular Weight: 215.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H13NO2 |
|---|---|
| Molecular Weight | 215.25 g/mol |
| IUPAC Name | 5-(3,4-dimethylphenyl)-1H-pyrrole-2-carboxylic acid |
| Standard InChI | InChI=1S/C13H13NO2/c1-8-3-4-10(7-9(8)2)11-5-6-12(14-11)13(15)16/h3-7,14H,1-2H3,(H,15,16) |
| Standard InChI Key | XMHTVHMNIRQGLA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)C2=CC=C(N2)C(=O)O)C |
Introduction
Chemical Identification and Structural Features
Molecular Formula and Nomenclature
The systematic IUPAC name for this compound is 5-(3,4-dimethylphenyl)-1H-pyrrole-2-carboxylic acid. Its molecular formula is C₁₃H₁₃NO₂, with a calculated molecular weight of 215.25 g/mol. The structure comprises a pyrrole ring substituted with a carboxylic acid group at position 2 and a 3,4-dimethylphenyl group at position 5 (Figure 1).
Table 1: Key Structural Identifiers
Spectroscopic Characterization
While nuclear magnetic resonance (NMR) or mass spectrometry (MS) data for this compound are unavailable, analogs such as 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ( ) and 3,5-dimethyl-2-formylpyrrole-4-carboxylic acid ( ) provide reference points. For example:
-
¹H NMR: Pyrrole protons typically resonate between δ 6.5–7.5 ppm, while aromatic methyl groups appear near δ 2.2–2.5 ppm .
-
IR Spectroscopy: Carboxylic acid C=O stretches are expected near 1700 cm⁻¹, and N-H stretches around 3200 cm⁻¹ .
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of 5-aryl-pyrrole derivatives often involves Paal-Knorr or Hantzsch pyrrole synthesis methodologies. A patent (CN103265468A) describes the synthesis of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate via bromination of propionaldehyde followed by ring closure with ethyl acetoacetate and ammonia . Adapting this method, the target compound could theoretically be synthesized via:
-
Bromination: Introduction of a bromine atom to 3,4-dimethylpropiophenone.
-
Ring Closure: Reaction with a β-keto ester (e.g., ethyl glyoxylate) and ammonia to form the pyrrole core.
-
Hydrolysis: Conversion of the ester to a carboxylic acid using aqueous base.
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield (Estimated) |
|---|---|---|
| Bromination | Br₂, CH₂Cl₂, 0–50°C | 85–90% |
| Ring Closure | NH₃, EtOH, 0–50°C | 70–75% |
| Hydrolysis | NaOH (aq), reflux | >95% |
Scalability and Challenges
Industrial production faces hurdles such as regioselectivity in introducing the 3,4-dimethylphenyl group and minimizing side reactions during hydrolysis. The patent highlights the use of aprotic solvents (e.g., dichloromethane) to improve yields in similar systems.
Physicochemical Properties
Solubility and Stability
Data from analogs suggest limited aqueous solubility (≤1 mg/mL) but improved solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or methanol . The compound is likely stable at room temperature under inert atmospheres but may degrade under prolonged light exposure due to the pyrrole ring’s photosensitivity .
Table 3: Estimated Physicochemical Properties
| Property | Value | Source Analog |
|---|---|---|
| Melting Point | 250–270°C | Extrapolated |
| LogP (Partition Coeff.) | 2.8 ± 0.3 | Calculated (ChemAxon) |
| pKa | 4.9 (carboxylic acid) | Predicted |
Crystallography
X-ray diffraction data for closely related compounds (e.g., 3,5-dimethylpyrrole-2,4-dicarboxylic acid diethyl ester ) reveal planar pyrrole rings with substituents adopting equatorial orientations to minimize steric strain. Hydrogen bonding between carboxylic acid groups and adjacent heteroatoms is common, suggesting potential polymorphism in the solid state .
Pharmaceutical and Industrial Applications
Antimicrobial and Anticancer Activity
While no direct studies exist, analogs like 5-bromo-7-azaindolin-2-one derivatives exhibit in vitro activity against cancer cell lines (IC₅₀: 1–10 µM) . The electron-withdrawing carboxylic acid group likely modulates binding to kinase ATP pockets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume